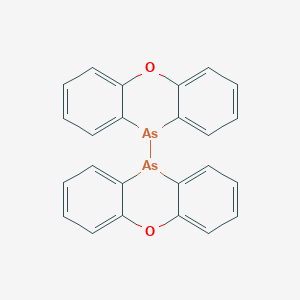
10-Phenoxarsinin-10-ylphenoxarsinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Phenoxarsinin-10-ylphenoxarsinine is a chemical compound that has gained significant attention in the scientific community owing to its unique properties. This compound is a derivative of arsenic and is widely used in scientific research for its potential applications in the field of medicine and biology.
Mécanisme D'action
The mechanism of action of 10-Phenoxarsinin-10-ylphenoxarsinine involves the inhibition of PTPs by binding to the active site of the enzyme. This binding leads to the formation of a stable complex, which prevents the enzyme from carrying out its normal function. The inhibition of PTPs by 10-Phenoxarsinin-10-ylphenoxarsinine results in the activation of various signaling pathways, which leads to the regulation of cellular processes such as cell growth, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 10-Phenoxarsinin-10-ylphenoxarsinine have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis in various cancer cell lines. In vivo studies have demonstrated that 10-Phenoxarsinin-10-ylphenoxarsinine has anti-inflammatory and immunosuppressive effects, which make it a potential therapeutic agent for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 10-Phenoxarsinin-10-ylphenoxarsinine in lab experiments is its specificity towards PTPs. This compound has been shown to selectively inhibit PTPs without affecting other enzymes, which makes it a valuable tool for studying the role of PTPs in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. Arsenic compounds are known to be toxic, and therefore, caution must be exercised when handling this compound.
Orientations Futures
There are several future directions for the research on 10-Phenoxarsinin-10-ylphenoxarsinine. One of the areas of interest is the development of new derivatives of this compound that have improved potency and selectivity towards PTPs. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as cancer and autoimmune disorders. Finally, the use of 10-Phenoxarsinin-10-ylphenoxarsinine as a tool for studying the role of PTPs in various cellular processes is an area that requires further exploration.
Conclusion
In conclusion, 10-Phenoxarsinin-10-ylphenoxarsinine is a chemical compound that has gained significant attention in the scientific community owing to its unique properties. This compound has been extensively used in scientific research for its potential applications in the field of medicine and biology. The synthesis method of 10-Phenoxarsinin-10-ylphenoxarsinine involves the reaction of 10-phenoxarsinine with phenylarsine oxide in the presence of a catalyst. The mechanism of action of this compound involves the inhibition of PTPs, which leads to the regulation of various cellular processes. The biochemical and physiological effects of 10-Phenoxarsinin-10-ylphenoxarsinine have been extensively studied in vitro and in vivo. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 10-Phenoxarsinin-10-ylphenoxarsinine involves the reaction of 10-phenoxarsinine with phenylarsine oxide in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at high temperature and pressure. The resulting product is purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
10-Phenoxarsinin-10-ylphenoxarsinine has been extensively used in scientific research for its potential applications in the field of medicine and biology. This compound has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which play a crucial role in regulating cell signaling pathways. PTPs are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of PTPs by 10-Phenoxarsinin-10-ylphenoxarsinine has been shown to have potential therapeutic applications in the treatment of cancer, autoimmune diseases, and inflammatory disorders.
Propriétés
Numéro CAS |
15430-08-7 |
|---|---|
Nom du produit |
10-Phenoxarsinin-10-ylphenoxarsinine |
Formule moléculaire |
C24H16As2O2 |
Poids moléculaire |
486.2 g/mol |
Nom IUPAC |
10-phenoxarsinin-10-ylphenoxarsinine |
InChI |
InChI=1S/C24H16As2O2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16H |
Clé InChI |
OIVNMJRHWQVFGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2[As]4C5=CC=CC=C5OC6=CC=CC=C64 |
SMILES canonique |
C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2[As]4C5=CC=CC=C5OC6=CC=CC=C64 |
Synonymes |
10,10'-Bi(10H-phenoxarsine) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



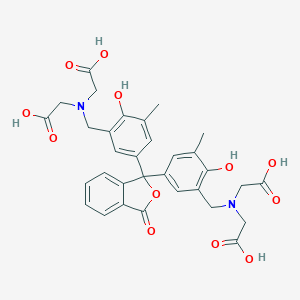
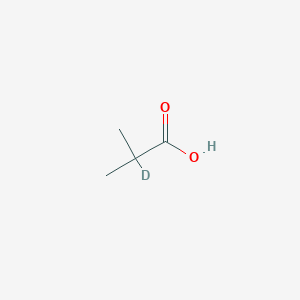
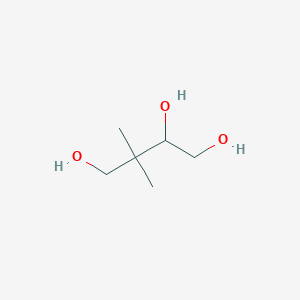
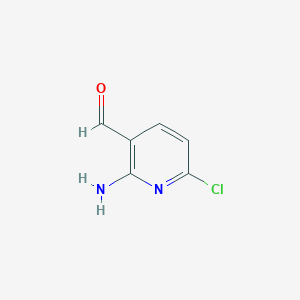
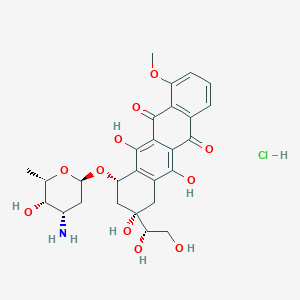
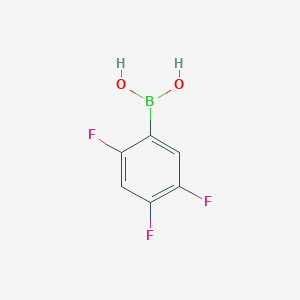
![Naphtho[2,1-d]thiazol-2(3H)-one](/img/structure/B107343.png)
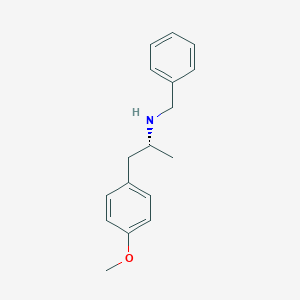

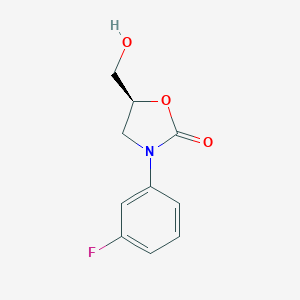
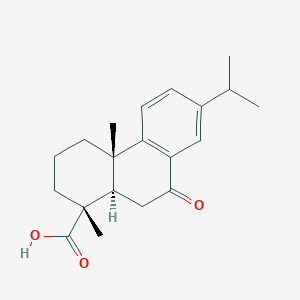
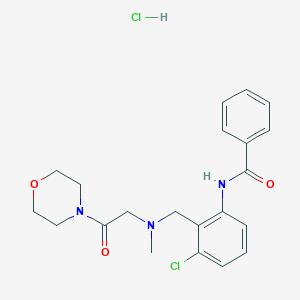
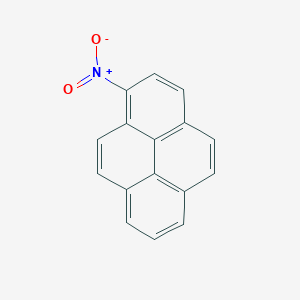
![2-(benzo[d][1,3]dioxol-5-yl)-N-methoxy-N-methylacetamide](/img/structure/B107361.png)